molecular formula C20H24O4 B12352822 Neobavaisoflavone (2)

Neobavaisoflavone (2)

Katalognummer: B12352822
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: LGVGPNSZJPABQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neobavaisoflavone can be synthesized through various chemical reactions, including cyclization and hydroxylation. The synthetic routes often involve the use of specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of neobavaisoflavone typically involves the extraction of the compound from Psoralea corylifolia seeds using solvents like methanol or ethanol. The extract is then purified through techniques such as solid-phase extraction and chromatography to isolate neobavaisoflavone .

Analyse Chemischer Reaktionen

Types of Reactions: Neobavaisoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and glucuronidated derivatives of neobavaisoflavone .

Wissenschaftliche Forschungsanwendungen

Neobavaisoflavone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying isoflavone chemistry and reactions.

    Biology: Investigated for its role in modulating biological pathways and cellular functions.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer, osteoporosis, and inflammatory conditions.

    Industry: Utilized in the development of natural health products and supplements

Wirkmechanismus

Neobavaisoflavone exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Neobavaisoflavone is unique compared to other isoflavones due to its specific biological activities and molecular structure. Similar compounds include:

Neobavaisoflavone stands out due to its potent activity in various biological assays and its potential for therapeutic applications.

Eigenschaften

Molekularformel

C20H24O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C20H24O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5,8-9,11,15-16,19,21-22H,4,6-7,10H2,1-2H3

InChI-Schlüssel

LGVGPNSZJPABQP-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3CC(CCC3C2=O)O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.